[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate
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Overview
Description
[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate is a complex organic compound that features multiple functional groups, including esters, ketones, and alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate can be approached through several synthetic routes. One possible method involves the esterification of a precursor molecule with 2-methylbut-2-enoic acid. The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods might also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3) for amide formation, water (H2O) for hydrolysis
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential biological activity. For example, the ester and ketone functionalities might interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which [5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate exerts its effects would depend on its specific application. For example, in a biological context, the compound might interact with enzymes or receptors, leading to a cascade of biochemical events. The ester and ketone groups could be involved in hydrogen bonding or other interactions with the molecular targets.
Comparison with Similar Compounds
Similar Compounds
[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] butanoate: Similar structure but with a butanoate ester instead of a 2-methylbut-2-enoate ester.
Uniqueness
The uniqueness of [5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate lies in its specific combination of functional groups and its potential reactivity
Properties
IUPAC Name |
[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVFAXBJQKUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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